3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
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Overview
Description
3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a chloro-acetyl group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common method includes the reaction of pyrrolidine with chloroacetyl chloride in the presence of a base to form the intermediate 2-chloroacetyl-pyrrolidine. This intermediate is then reacted with methylamine to introduce the methyl-amino group. Finally, the carboxylic acid group is esterified with benzyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with molecular targets such as enzymes or receptors. The chloro-acetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pyrrolidine ring and benzyl ester moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Bromo-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
- 3-[(2-Iodo-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
- 3-[(2-Fluoro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Uniqueness
3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is unique due to the presence of the chloro group, which imparts specific reactivity and binding properties This makes it particularly useful in applications where selective modification of biological targets is desired
Properties
IUPAC Name |
benzyl 3-[(2-chloroacetyl)-methylamino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-17(14(19)9-16)13-7-8-18(10-13)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZHWNXXAFJQPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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